Methyl 3-(cbz-amino)butanoate
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Overview
Description
Methyl 3-(cbz-amino)butanoate is a chemical compound with the molecular formula C13H17NO4. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its ester functional group and a benzyloxycarbonyl-protected amino group, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(cbz-amino)butanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminobutanoic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cbz-amino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The removal of the benzyloxycarbonyl group can be achieved using hydrogenation with palladium on carbon (Pd/C) or acidic conditions.
Major Products Formed
Hydrolysis: Produces 3-aminobutanoic acid and methanol.
Reduction: Yields the corresponding alcohol.
Substitution: Results in the formation of the free amine.
Scientific Research Applications
Methyl 3-(cbz-amino)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3-(cbz-amino)butanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis. Upon removal, the free amine can interact with various biological targets, including enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobutanoate: Lacks the benzyloxycarbonyl protective group.
Ethyl 3-(((benzyloxy)carbonyl)amino)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(((tert-butoxycarbonyl)amino)butanoate: Contains a tert-butoxycarbonyl protective group instead of a benzyloxycarbonyl group.
Uniqueness
Methyl 3-(cbz-amino)butanoate is unique due to its specific protective group, which provides stability during synthetic processes and can be selectively removed under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKIGKMMMZQYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462715 |
Source
|
Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-71-8 |
Source
|
Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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